molecular formula C13H13N5O4S B12468659 N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B12468659
M. Wt: 335.34 g/mol
InChI Key: SXPHDZGMSTTXNU-UHFFFAOYSA-N
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Description

N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, an acetyl group, and a tetrazole ring linked through a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 6-acetyl-2H-1,3-benzodioxole and 1-methyl-1,2,3,4-tetrazole-5-thiol. The key steps in the synthesis may involve:

    Formation of the Benzodioxole Intermediate: This step involves the acetylation of 2H-1,3-benzodioxole to form 6-acetyl-2H-1,3-benzodioxole.

    Thiol-Tetrazole Coupling: The 1-methyl-1,2,3,4-tetrazole-5-thiol is then coupled with the benzodioxole intermediate through a sulfanyl linkage.

    Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE: can be compared with other benzodioxole derivatives or tetrazole-containing compounds.

    6-ACETYL-2H-1,3-BENZODIOXOL-5-YL derivatives: These compounds share the benzodioxole core structure.

    1-METHYL-1,2,3,4-TETRAZOL-5-YL derivatives: These compounds contain the tetrazole ring.

Uniqueness

The uniqueness of N-(6-ACETYL-2H-1,3-BENZODIOXOL-5-YL)-2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETAMIDE lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C13H13N5O4S

Molecular Weight

335.34 g/mol

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C13H13N5O4S/c1-7(19)8-3-10-11(22-6-21-10)4-9(8)14-12(20)5-23-13-15-16-17-18(13)2/h3-4H,5-6H2,1-2H3,(H,14,20)

InChI Key

SXPHDZGMSTTXNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)CSC3=NN=NN3C)OCO2

Origin of Product

United States

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